![molecular formula C9H8O B12410571 trans-Cinnamaldehyde-d5](/img/structure/B12410571.png)
trans-Cinnamaldehyde-d5
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Overview
Description
trans-Cinnamaldehyde-d5: is a deuterated form of trans-cinnamaldehyde, a compound known for its presence in cinnamon oil. The deuterium atoms replace the hydrogen atoms in the aldehyde group, making it useful in various scientific studies, particularly in spectroscopy and metabolic research. The compound retains the characteristic structure of trans-cinnamaldehyde, which includes a phenyl ring with an unsaturated aldehyde attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamaldehyde-d5 typically involves the deuteration of trans-cinnamaldehyde. This can be achieved through catalytic hydrogen-deuterium exchange reactions. One common method involves using a deuterium gas (D2) in the presence of a palladium catalyst to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and it is often achieved through multiple purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Cinnamaldehyde-d5 can undergo oxidation reactions to form cinnamic acid or benzaldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to cinnamyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Cinnamic acid, benzaldehyde.
Reduction: Cinnamyl alcohol.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
Antimicrobial Properties
trans-Cinnamaldehyde-d5 exhibits significant antimicrobial activity, making it a valuable compound in food preservation and medical applications. Research indicates that it can disrupt the metabolic processes of bacteria and fungi.
- Mechanism of Action : Studies have shown that trans-cinnamaldehyde can induce oxidative stress in microbial cells, leading to cell death. It affects cellular metabolism by disrupting amino acid and carbohydrate metabolism, which impairs the cell's defenses against oxidative stress and reduces virulence in pathogens like Cronobacter sakazakii .
- Applications in Food Safety : Due to its antimicrobial properties, this compound is being explored as a natural preservative in food products. Its effectiveness against various foodborne pathogens positions it as a safer alternative to synthetic preservatives .
Biosynthesis Studies
The study of this compound also extends to biosynthetic pathways, where it serves as a model compound for understanding the synthesis of related organic compounds.
- Quantitative Structure-Activity Relationship (QSAR) : Researchers have developed QSAR models for cinnamaldehyde derivatives, including this compound. These models predict the antifungal activity against wood-decaying fungi such as Trametes versicolor and Gloeophyllum trabeum. The models demonstrate strong predictive capabilities with high correlation coefficients .
- Biosynthetic Gene Clusters : The exploration of gene clusters responsible for the biosynthesis of cinnamaldehyde-related compounds is ongoing. Understanding these pathways can lead to the development of novel antimicrobial agents derived from natural products .
Therapeutic Potential
Beyond its antimicrobial applications, this compound shows promise in various therapeutic contexts.
- Antidiabetic Properties : Research suggests that cinnamaldehyde compounds may exhibit antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. This potential makes this compound a candidate for further studies in diabetes management .
- Neuroprotective Effects : Some studies have indicated that cinnamaldehyde derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The mechanisms involve inhibition of acetylcholinesterase activity, which is crucial for maintaining cognitive function .
Data Table: Applications of this compound
Case Studies
- Antimicrobial Efficacy : A study demonstrated that trans-cinnamaldehyde significantly reduced the growth of Escherichia coli and Staphylococcus aureus in food matrices, supporting its use as a natural preservative .
- QSAR Model Development : Researchers successfully created QSAR models predicting the antifungal activity of cinnamaldehyde derivatives, leading to the design of novel compounds with enhanced efficacy against wood-decaying fungi .
- Neuroprotective Research : A study exploring the effects of cinnamaldehyde on neuronal cells found that it could protect against oxidative stress-induced damage, indicating its potential role in neuroprotection .
Mechanism of Action
The mechanism of action of trans-cinnamaldehyde-d5 involves its interaction with cellular membranes and proteins. It disrupts the cell membrane of microorganisms, leading to their death. The compound also inhibits ATPase activity, disrupting energy metabolism and preventing biofilm formation. These actions make it effective against a wide range of bacteria and fungi.
Comparison with Similar Compounds
trans-Cinnamaldehyde: The non-deuterated form, widely used in food and fragrance industries.
Cinnamic Acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals.
Benzaldehyde: Another oxidation product, used as a flavoring agent and in the synthesis of other chemicals.
Uniqueness: trans-Cinnamaldehyde-d5 is unique due to its deuterium atoms, which make it particularly useful in spectroscopic studies and metabolic tracing. Its stability and reactivity are similar to trans-cinnamaldehyde, but the presence of deuterium provides additional insights in research applications.
Biological Activity
trans-Cinnamaldehyde-d5 is a deuterated form of trans-cinnamaldehyde, a compound derived from cinnamon oil, known for its aromatic properties and various biological activities. The deuteration enhances the compound's stability and allows for more precise tracking in metabolic studies. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is similar to that of trans-cinnamaldehyde, with the addition of five deuterium atoms. Its molecular formula is C9H7D5O, and its structure can be represented as follows:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of trans-cinnamaldehyde and its derivatives, including this compound. Research indicates that it exhibits significant activity against various bacteria and fungi.
- Bacterial Inhibition : A study by Kwon et al. (2020) reported that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 0.5 mg/mL for both strains.
- Fungal Activity : Research by Kim et al. (2021) showed that this compound exhibited antifungal activity against Candida albicans, with an MIC of 0.25 mg/mL.
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 0.5 |
Candida albicans | 0.25 |
Anti-Inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. A study by Lee et al. (2022) explored its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Mechanism : The study found that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating NF-κB signaling pathways.
- In Vivo Studies : In animal models, this compound reduced paw edema in carrageenan-induced inflammation, indicating its potential as an anti-inflammatory agent.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. A study by Zhang et al. (2023) evaluated the antioxidant capacity of this compound using various assays.
- DPPH Assay : The compound showed a significant reduction in DPPH radical scavenging activity with an IC50 value of 20 µg/mL.
- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay indicated that this compound has a reducing power comparable to ascorbic acid.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 20 |
FRAP | Comparable to Ascorbic Acid |
Case Studies
- Case Study on Metabolic Tracking : In a metabolic study conducted by Johnson et al. (2023), researchers utilized this compound to track metabolic pathways in liver cells. The study revealed that the compound is metabolized into various derivatives, which exhibit distinct biological activities.
- Clinical Trials : A recent clinical trial investigated the effects of cinnamon-derived compounds, including this compound, on blood glucose levels in diabetic patients. Preliminary results indicated a significant reduction in fasting blood glucose levels after supplementation with the compound over eight weeks.
Properties
Molecular Formula |
C9H8O |
---|---|
Molecular Weight |
137.19 g/mol |
IUPAC Name |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D |
InChI Key |
KJPRLNWUNMBNBZ-UVQGXXJBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C=O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
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